3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Catalog No.
S15833178
CAS No.
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxy...

Product Name

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

IUPAC Name

3-tert-butyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)9-6-14-10-8(9)4-7(5-13-10)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)

InChI Key

QYJBDHWWMAEXTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=C1C=C(C=N2)C(=O)O

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a compound belonging to the pyrrolopyridine class of heterocycles, characterized by its unique bicyclic structure. The molecular formula for this compound is C12H14N2O2C_{12}H_{14}N_{2}O_{2} and it has a molecular weight of 218.25 g/mol. The compound features a tert-butyl group attached to the pyrrole ring, enhancing its lipophilicity and potentially influencing its biological activity. Its structure includes a carboxylic acid functional group, which can participate in various

The chemical reactivity of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is influenced by the presence of both the carboxylic acid and the nitrogen atoms in the pyrrole and pyridine rings. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amidation: The acid can react with amines to form amides, which are important in drug synthesis.
  • Nucleophilic Substitution: The nitrogen atoms can undergo nucleophilic substitution reactions, especially when activated by electrophiles.

These reactions enable the compound to be utilized as a building block in the synthesis of more complex molecules.

Research indicates that compounds similar to 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid exhibit various biological activities, including:

  • Anticancer Properties: Some pyrrolopyridine derivatives have shown potential as anticancer agents by inhibiting tumor growth.
  • Antimicrobial Activity: Certain derivatives display antimicrobial properties against various pathogens.
  • Neuroprotective Effects: Compounds in this class may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease.

The specific biological activity of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid requires further investigation to determine its efficacy and mechanism of action.

The synthesis of 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted pyridines and pyrroles, cyclization can be facilitated using various reagents (e.g., acids or bases) to form the bicyclic structure.
  • Functional Group Transformations: Existing functional groups on simpler pyrrolopyridine derivatives can be modified through selective reactions (e.g., alkylation or acylation) to introduce the tert-butyl and carboxylic acid functionalities.
  • Multi-step Synthesis: A combination of reactions may be employed where intermediates are formed and subsequently transformed into the target compound.

3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing new drugs targeting various diseases.
  • Material Science: In the development of polymers or materials with specific properties due to its unique structure.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide based on its biological activity.

Interaction studies involving 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid may focus on:

  • Protein Binding: Understanding how this compound interacts with biological macromolecules can provide insights into its pharmacokinetics and pharmacodynamics.
  • Enzyme Inhibition: Investigating whether it acts as an inhibitor for specific enzymes related to disease pathways could reveal therapeutic potentials.

These studies are crucial for elucidating the compound's mechanism of action and optimizing its use in therapeutic contexts.

Several compounds share structural similarities with 3-(tert-Butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid920966-03-6Contains chlorine substituent; potential for different biological activity
5-Amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile269726-49-0Amino group may enhance solubility and reactivity
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid1171920-15-2Trifluoromethyl group increases lipophilicity; may alter biological interactions
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate808137-94-2Ester derivative; useful for further functionalization

Each of these compounds presents unique properties that may influence their reactivity and biological activity compared to 3-(tert-butyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Understanding these differences is essential for designing targeted applications in medicinal chemistry and other fields.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

218.105527694 g/mol

Monoisotopic Mass

218.105527694 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-15

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